N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride is a fluorinated organic compound Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride typically involves the reaction of 4,4-difluoropentan-1-ol with an appropriate amine under controlled conditions. One common method involves the use of tosylate intermediates. For example, 4,4-difluoropentyl tosylate can be synthesized using 4,4-difluoropentan-1-ol and tosyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction may produce difluoroamines or alcohols.
Scientific Research Applications
N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropentyl tosylate: A precursor in the synthesis of N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride.
Difluoromethylated compounds: Share similar fluorine-containing structures and properties.
Fluorinated amines:
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability and reactivity compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-(4,4-difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F4N.ClH/c1-9(11,12)5-3-7-15-8-4-6-10(2,13)14;/h15H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOGJURJPJBOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNCCCC(C)(F)F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.